molecular formula C18H17N3O2S B2709965 N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899989-48-1

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2709965
CAS No.: 899989-48-1
M. Wt: 339.41
InChI Key: LWOMXAODICDTEW-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a small molecule with the CAS Number 899989-48-1 and a molecular weight of 339.41 g/mol . Its molecular formula is C18H17N3O2S . This compound is part of the pyridazinone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological profiles. While the specific biological pathway for this compound may require further characterization, related pyridazinone and acetamide derivatives have been reported in scientific literature to possess a range of pharmacological activities, such as anticonvulsant properties and antidepressant potential . This suggests its value as a key intermediate or scaffold for hit-to-lead optimization in drug discovery research. The compound is offered with a purity of 90% or greater and is intended for research applications exclusively. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)11-19-17(22)12-21-18(23)9-8-15(20-21)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOMXAODICDTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name Core Structure Substituents Synthesis Method Key Features
Target Compound 1,6-Dihydropyridazine - Thiophen-2-yl (position 3)
- 4-Methylphenylmethyl (via acetamide)
Alkylation of pyridazinone with 2-chloro-N-(4-methylbenzyl)acetamide High lipophilicity due to thiophene; flexible acetamide linker
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine - Thietan-3-yloxy (position 4)
- Ethyl ester (via thioether)
Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine thio)acetate with 2-chloromethylthiirane Thietan ring introduces steric strain; thioether enhances stability
B12/B13 Tetrahydropyrimidine - Sulfamoylphenyl
- Hydroxyphenyl
Alkylation with chloroacetamide derivatives Sulfonamide group improves solubility; potential antibacterial activity
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine - Pyrazol-1-yl (position 6)
- 4-Methylphenyl
Likely nucleophilic substitution Pyrazole enables hydrogen bonding; rigid planar structure

Detailed Analysis of Structural and Functional Differences

Core Structure Variations

  • Pyridazine vs. Pyrimidine: The target compound’s 1,6-dihydropyridazine core differs from pyrimidine derivatives (e.g., compound 1) in electronic distribution and hydrogen-bonding capacity.
  • Tetrahydropyrimidine (B12/B13) : Saturation of the pyrimidine ring in B12/B13 reduces aromaticity, possibly increasing conformational flexibility for target binding .

Substituent Effects

  • Thiophen-2-yl vs. Thietan-3-yloxy : The thiophene’s planar aromatic structure enhances lipophilicity, whereas the thietan group in compound 1 introduces ring strain, which may affect metabolic stability or receptor interactions .
  • Pyrazol-1-yl (Compound in ) : Pyrazole’s hydrogen-bond acceptor capacity contrasts with thiophene’s purely hydrophobic nature, suggesting divergent biological targets .
  • Sulfamoylphenyl (B12/B13) : This substituent significantly improves aqueous solubility and is associated with sulfonamide-based therapeutics, such as diuretics or antibiotics .

Biological Activity

N-[(4-methylphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide, with CAS number 1049174-24-4, is a novel compound that has garnered attention due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activities, particularly focusing on its antimicrobial and antitumor properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of 353.4 g/mol. The compound features a pyridazine ring fused with a thiophene moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₂S
Molecular Weight353.4 g/mol
CAS Number1049174-24-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine and thiophene rings. While specific synthetic pathways are not detailed in the search results, similar compounds have been synthesized using techniques such as cyclization and functional group modifications.

Antimicrobial Activity

Research has indicated that compounds containing heterocyclic structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene and pyridazine can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural components suggest potential efficacy against pathogens.

Antitumor Activity

The antitumor potential of related compounds has been documented extensively. For example, heterocyclic compounds have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics during mitosis. A study on similar pyridazine derivatives demonstrated their ability to arrest the cell cycle in the G2/M phase in HeLa cells, leading to increased cytotoxicity against various cancer cell lines .

Case Studies

  • Pyridazine Derivatives : A study involving pyridazine derivatives showed that modifications in the thiophene moiety enhanced their cytotoxic effects against cancer cell lines such as HeLa and K562. The mechanism was attributed to the inhibition of tubulin polymerization.
  • Thiophene Compounds : Research on thiophene-containing compounds revealed their ability to inhibit cell proliferation in breast cancer models. The presence of the thiophene ring was crucial for enhancing biological activity.

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